
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide
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Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide is a useful research compound. Its molecular formula is C19H23NO5S and its molecular weight is 377.5 g/mol. The purity is usually 95%.
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Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-4-(propan-2-yloxy)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C20H21NO5S
- Molecular Weight : 387.45 g/mol
- CAS Number : 880404-97-7
The structure includes a tetrahydrothiophene moiety, a furan group, and a benzamide core, which contribute to its biological activity by facilitating interactions with various biological targets.
This compound exhibits its biological effects primarily through:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for the survival of pathogens or cancer cells.
- Receptor Interaction : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds within this class exhibit significant antimicrobial properties:
- Antibacterial Activity : Studies have demonstrated efficacy against Mycobacterium tuberculosis, suggesting potential as an anti-tubercular agent .
- Antifungal Activity : The compound has shown inhibitory effects against several fungal strains, including Pyricularia oryae, with inhibition rates exceeding 70% in certain assays .
Cytotoxicity and Safety Profile
Preliminary assessments of cytotoxicity indicate that the compound possesses low toxicity to mammalian cells, with CC50 values greater than 100 µM in Vero and MDCK cell lines, suggesting a favorable safety profile for further development .
Study 1: Antitubercular Efficacy
A study evaluated the antitubercular activity of related compounds. The results indicated that compounds structurally similar to this compound exhibited IC50 values in the low micromolar range against Mycobacterium tuberculosis, highlighting their potential as drug candidates for tuberculosis treatment .
Study 2: Antifungal Properties
In another investigation focused on antifungal activity, derivatives of the compound were tested against various fungi. Results showed significant antifungal activity against Alternaria solani and Gibberella zeae, with inhibition rates between 50% and 70% at concentrations around 50 mg/L .
Compound | Target Fungi | Inhibition Rate (%) |
---|---|---|
Compound A | Pyricularia oryae | 77.8 |
Compound B | Alternaria solani | 55.6 |
Compound C | Gibberella zeae | 65.9 |
Properties
Molecular Formula |
C19H23NO5S |
---|---|
Molecular Weight |
377.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-4-propan-2-yloxybenzamide |
InChI |
InChI=1S/C19H23NO5S/c1-14(2)25-17-7-5-15(6-8-17)19(21)20(12-18-4-3-10-24-18)16-9-11-26(22,23)13-16/h3-8,10,14,16H,9,11-13H2,1-2H3 |
InChI Key |
NTIFFYQNCVYYGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.